

"2,3-Dihydro-1,4-benzodioxin-6-ylmethanol" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

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An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for **2,3-dihydro-1,4-benzodioxin-6-ylmethanol**, a key intermediate in the development of novel therapeutics.

Chemical Structure and IUPAC Name

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol, also known as (2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methanol, is a heterocyclic compound featuring a benzene ring fused to a 1,4-dioxane ring, with a hydroxymethyl substituent at the 6-position.^[3]

IUPAC Name: (2,3-Dihydro-1,4-benzodioxin-6-yl)methanol^[3]

The chemical structure is as follows:

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of **2,3-Dihydro-1,4-benzodioxin-6-ylmethanol** is presented in the table below. This data is crucial for

understanding its behavior in various experimental and biological systems.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ O ₃	--INVALID-LINK--[2]
Molecular Weight	166.17 g/mol	--INVALID-LINK--[2], --INVALID-LINK--[3]
CAS Number	39270-39-8	--INVALID-LINK--[2]
Appearance	Liquid	--INVALID-LINK--
Purity	≥98%	--INVALID-LINK--[2]
Topological Polar Surface Area (TPSA)	38.69 Å ²	--INVALID-LINK--[2]
LogP	0.9501	--INVALID-LINK--[2]
Hydrogen Bond Donors	1	--INVALID-LINK--[2]
Hydrogen Bond Acceptors	3	--INVALID-LINK--[2]
Rotatable Bonds	1	--INVALID-LINK--[2]

Synthesis and Experimental Protocols

The 2,3-dihydro-1,4-benzodioxin moiety is a common scaffold in medicinal chemistry, and various synthetic routes to its derivatives have been explored.[1][4] While a specific, detailed protocol for the direct synthesis of **2,3-dihydro-1,4-benzodioxin-6-ylmethanol** is not readily available in the reviewed literature, a general and plausible synthetic approach can be inferred from the synthesis of analogous compounds. A common strategy involves the Williamson ether synthesis, starting from a substituted catechol.

A potential synthetic pathway for **2,3-dihydro-1,4-benzodioxin-6-ylmethanol** could start from 3,4-dihydroxybenzaldehyde. The aldehyde would first be protected, followed by cyclization with a two-carbon electrophile like 1,2-dibromoethane or 1,2-dichloroethane under basic conditions to form the dihydronoxin ring. Subsequent deprotection and reduction of the aldehyde group would yield the target alcohol.

An alternative approach involves the reduction of the commercially available 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Below is a generalized experimental protocol for the synthesis of a 2,3-dihydro-1,4-benzodioxin derivative, which can be adapted for the synthesis of the target molecule.

General Procedure for the Synthesis of 2,3-Dihydro-1,4-benzodioxin Derivatives:

- Reaction Setup: A solution of the substituted catechol (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Base Addition: A base, such as potassium carbonate (K_2CO_3) or sodium hydride (NaH) (2-3 equivalents), is added to the solution to deprotonate the hydroxyl groups of the catechol.
- Cyclization: 1,2-Dibromoethane or a similar dielectrophile (1-1.2 equivalents) is added to the reaction mixture.
- Heating: The reaction mixture is heated to an elevated temperature (typically 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2,3-dihydro-1,4-benzodioxin derivative.

Spectroscopic Data

While specific spectroscopic data for **2,3-dihydro-1,4-benzodioxin-6-ylmethanol** is not extensively published, data for closely related derivatives can provide expected spectral features. For instance, the synthesis and characterization of (E)-1-(2,3-dihydrobenzo[b][1]

[2]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one has been reported, providing insights into the NMR and IR characteristics of the 2,3-dihydro-1,4-benzodioxin core.[5]

Expected Spectroscopic Features:

- ^1H NMR: The spectrum would be expected to show signals for the aromatic protons on the benzene ring, a singlet for the methylene protons of the hydroxymethyl group, and a characteristic multiplet for the ethylene glycol bridge protons of the dioxane ring.
- ^{13}C NMR: The spectrum would display signals for the aromatic carbons, the carbon of the hydroxymethyl group, and the carbons of the ethylene glycol bridge.
- FTIR: The infrared spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching of the alcohol, as well as C-O stretching bands for the ether linkages and aromatic C-H stretching bands.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (166.17 g/mol).

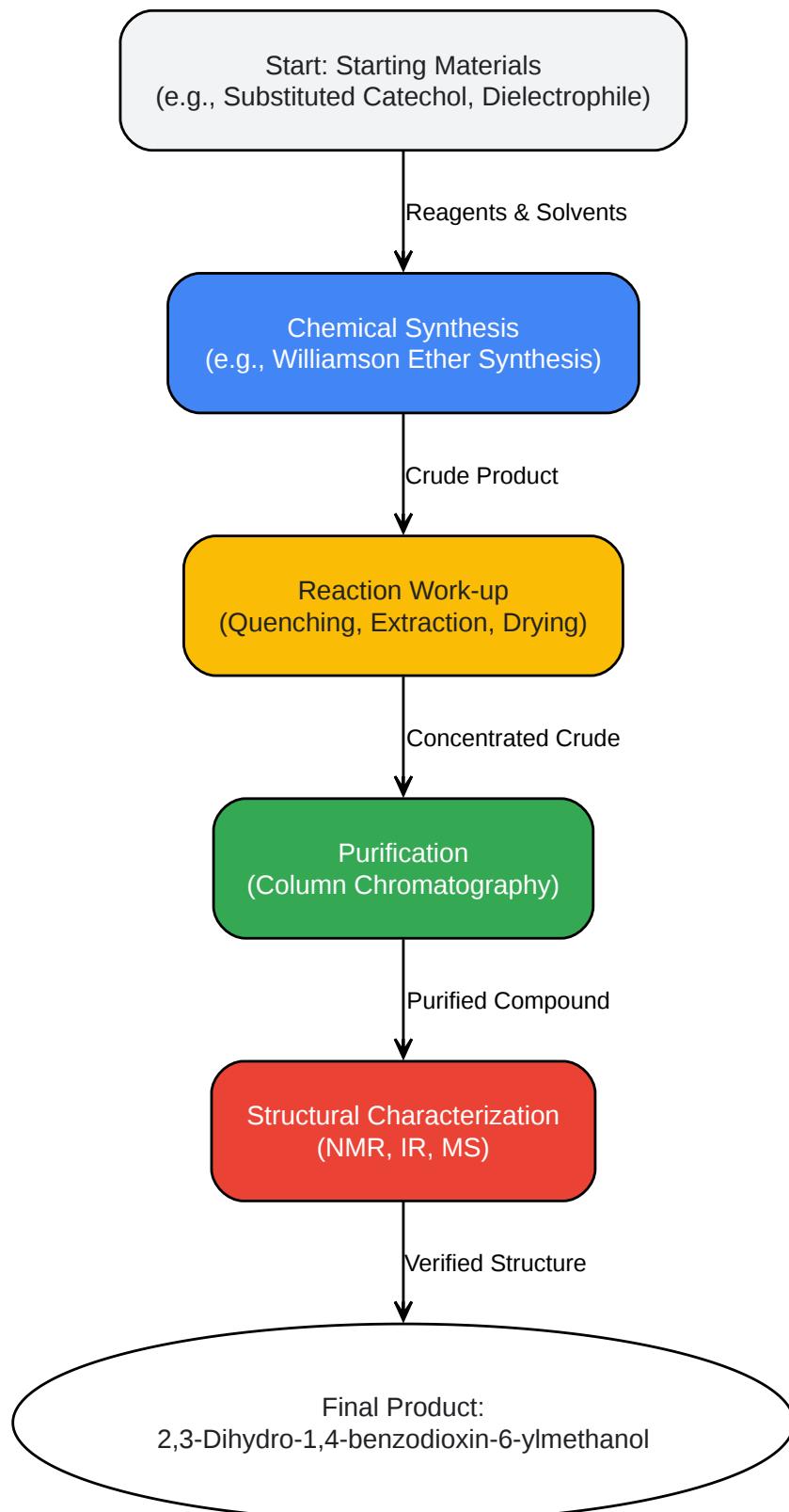
Applications in Drug Development

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[1] Derivatives of this core structure have shown a wide range of pharmacological activities, including anti-inflammatory and anticancer properties. [6] For example, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid has demonstrated anti-inflammatory potency comparable to ibuprofen.[6] Furthermore, derivatives of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide have been identified as inhibitors of poly(ADP-ribose)polymerase 1 (PARP1), a target in cancer therapy.[4]

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. Its functional handle, the primary alcohol, allows for a variety of chemical transformations to introduce different pharmacophores and modulate the biological activity of the resulting compounds.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and characterization of 2,3-dihydro-1,4-benzodioxin derivatives, including the target compound.



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- To cite this document: BenchChem. ["2,3-Dihydro-1,4-benzodioxin-6-ylmethanol" chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1305846#2-3-dihydro-1-4-benzodioxin-6-ylmethanol-chemical-structure-and-iupac-name>]

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